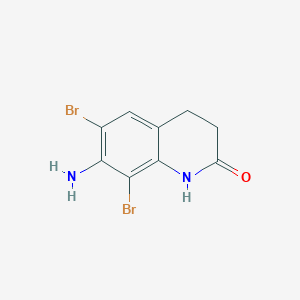

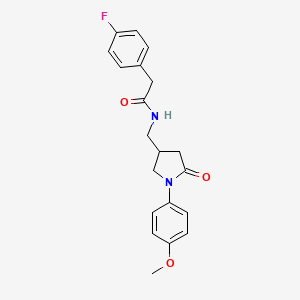

7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the CAS Number: 1797320-23-0 . It is used in research and development, and its information and documentation include NMR, HPLC, LC-MS, UPLC & more .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 319.98 . It is a powder at room temperature .Scientific Research Applications

Pharmacological Significance

- Enzyme Inhibition and Selectivity : The study by Grunewald et al. (1997) explored the role of the acidic hydrogen in imparting selectivity of similar tetrahydroisoquinoline derivatives toward the inhibition of phenylethanolamine N-methyltransferase versus the alpha 2-adrenoceptor, highlighting the importance of structural features for enzyme inhibition specificity (G. L. Grunewald, V. Dahanukar, T. Caldwell, K. R. Criscione, 1997).

Chemical Synthesis and Modifications

- Synthetic Methodologies : The research on the preparation of new 8-nitrofluoroquinolone models by Al-Hiari et al. (2007) demonstrates the exploration of synthetic pathways for the development of compounds with potential antibacterial properties, including modifications at the quinoline nucleus (Y. Al-Hiari, I. Al-Mazari, A. Shakya, R. Darwish, R. Abu-Dahab, 2007).

- Ultrasound-Assisted Synthesis : Siddekha et al. (2014) reported an ultrasound-assisted, one-pot, four-component synthesis of 1,4,6,8-tetrahydroquinolines in an aqueous medium, demonstrating a novel and environmentally friendly approach to the synthesis of complex quinoline derivatives (Aisha Siddekha, Sadeq Hamood Saleh Azzam, M. A. Pasha, 2014).

Antimalarial Activity

- Chimeric Antimalarials : Opsenica et al. (2008) synthesized chimeric molecules combining the tetraoxane and 7-chloro-4-aminoquinoline pharmacophores, showing potent in vitro and in vivo antimalarial activities. This research exemplifies the application of 7-substituted quinoline derivatives in the development of new antimalarial treatments (Igor M. Opsenica, D. Opsenica, C. Lanteri, L. Anova, W. Milhous, Kirsten S. Smith, B. Šolaja, 2008).

Drug Design and Molecular Modeling

- Structure-Activity Relationships : The study by De et al. (1998) on the structure-activity relationships among 7-substituted 4-aminoquinolines against Plasmodium falciparum provides insights into how modifications at the 7-position influence antimalarial activity, highlighting the importance of chemical structure in the efficacy of these compounds (D. De, F. M. Krogstad, L. Byers, D. Krogstad, 1998).

Safety and Hazards

The safety information for “7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

7-amino-6,8-dibromo-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2N2O/c10-5-3-4-1-2-6(14)13-9(4)7(11)8(5)12/h3H,1-2,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVUHWUNSKNKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C(C(=C(C=C21)Br)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate](/img/structure/B2945234.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2945238.png)

![4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2945248.png)

![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)

![2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B2945252.png)

![(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2945254.png)